molecular formula C19H23N5S B605986 BDP8900 CAS No. 2226507-05-5

BDP8900

Cat. No. B605986
CAS RN: 2226507-05-5
M. Wt: 353.49
InChI Key: AZYKATVQZWSITP-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP8900 is a potent and selective MRCK inhibitor, reducing substrate phosphorylation. BDP8900 leads to morphological changes in cancer cells along with inhibition of their motility and invasive character.

Scientific Research Applications

Energy Chemistry and Strategic Development

In the realm of energy chemistry, BDP8900 or similar codes represent a classification system for research areas. For instance, B09 was established as an application code within the Department of Chemical Sciences of the National Natural Science Foundation of China to foster transformative energy technologies. This classification system is used to define, strategize, and understand the development trends in energy chemistry, covering various sub-areas such as chemistry of hydrogen energy, carbon energy, thermal energy, mechanical energy, electrical energy, photo energy, energy chemistry in extreme environments, and chemistry of energy materials (Liang, Jiang, & Zhang, 2021).

High-Energy Density Physics and Laser–Plasma Interaction

BDP8900-related codes are used in the context of high-energy-density-physics (HEDP), plasma physics, and ultra-high intensity (UHI) laser–plasma interactions. The research involves exploring high-field physics, new extreme states of matter such as radiation-dominated ones, high-pressure quantum ones, warm dense matter, and ultra-relativistic plasmas. This is crucial for research in laboratory astrophysics and inertial confinement fusion, with a focus on plasma optics for amplifying and focusing laser pulses (Weber et al., 2017).

Synthetic Biology and Genetic Circuits

In synthetic biology, BDP8900 or similar terms are associated with the design of robust bidirectional promoters (BDPs) for synthetic genetic circuits. These promoters are designed to increase the mutational stability of genetic circuits, which is crucial for the long-term study and industrial application of genetically engineered organisms. This research contributes to the understanding of genetic regulation and the potential application of synthetic biology (Yang, Sleight, & Sauro, 2012).

Database and Analysis Framework for Bioactive Polyphenols

BDP-related research includes developing comprehensive databases and analysis frameworks for complex botanical preparations. This involves detailed characterizations of the chemical composition, biological availability, activity, and safety profiles of botanicals. Integrative analysis frameworks have been established to enable systematic and logical cataloging and collation of diverse, multiscale data sets, driving insights on the biological activities of complex botanicals such as BDPP (Ho et al., 2017).

properties

CAS RN

2226507-05-5

Product Name

BDP8900

Molecular Formula

C19H23N5S

Molecular Weight

353.49

IUPAC Name

(S)-2-(4-(1,8-Diazaspiro[5.5]undecan-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole

InChI

InChI=1S/C19H23N5S/c1-2-7-23-19(5-1)6-3-10-24(13-19)15-4-8-20-17-16(15)14(12-22-17)18-21-9-11-25-18/h4,8-9,11-12,23H,1-3,5-7,10,13H2,(H,20,22)/t19-/m0/s1

InChI Key

AZYKATVQZWSITP-IBGZPJMESA-N

SMILES

C1(C2=CNC3=NC=CC(N(CCC4)C[C@@]54CCCCN5)=C32)=NC=CS1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP8900;  BDP-8900;  BDP 8900

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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